2-[[(1-Propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol
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Overview
Description
2-[[(1-Propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This particular compound is characterized by the presence of a benzimidazole ring fused with a phenol group, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under specific reaction conditions. The process can be facilitated by using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent composition. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[(1-Propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced benzimidazole compounds, and halogenated derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
2-[[(1-Propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(1-Propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed therapeutic effects. The phenol group can also participate in redox reactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer properties.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals.
2-Chlorobenzimidazole: Investigated for its antimicrobial activity.
Uniqueness
2-[[(1-Propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol stands out due to its unique combination of a benzimidazole ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and enhances its potential as a versatile research compound.
Properties
CAS No. |
736943-42-3 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H19N3O/c1-12(2)20-15-9-5-4-8-14(15)19-17(20)18-11-13-7-3-6-10-16(13)21/h3-10,12,21H,11H2,1-2H3,(H,18,19) |
InChI Key |
MKRVXBSKMQGFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O |
solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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